3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione
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Overview
Description
3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique fused ring structure, which includes a naphthalene ring system fused with a furan ring
Preparation Methods
The synthesis of 3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione can be achieved through several synthetic routes. One common method involves the gold(I)-catalyzed 1,4-enyne acetate cycloisomerization followed by oxidation or a Diels-Alder reaction with maleic anhydride . The reaction conditions typically involve the use of gold catalysts and specific temperature and pressure conditions to facilitate the cycloisomerization and subsequent reactions.
Chemical Reactions Analysis
3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in oxidation reactions to form aromatic carbocycles or undergo Diels-Alder reactions to produce bridged furan products . Common reagents used in these reactions include gold catalysts, maleic anhydride, and other oxidizing agents.
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as therapeutic agents due to their biological activities, such as antifungal, antiviral, and anti-inflammatory properties . Additionally, the compound’s unique structure makes it a valuable target for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione involves its interaction with molecular targets through various pathways. For example, in the gold(I)-catalyzed cycloisomerization, the compound undergoes a Rautenstrauch rearrangement to form a 1,3-cyclopentadiene intermediate, which then cyclizes to form the final product . This mechanism highlights the compound’s ability to participate in complex rearrangement and cyclization reactions.
Comparison with Similar Compounds
3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione can be compared to other naphthofuran derivatives, such as 9-phenyl-3H-naphtho[2,3-c]furan-1-one and 4-phenylnaphtho[2,3-c]furan-1(3H)-one . These compounds share similar structural features but differ in their substituents and specific ring fusion patterns. The unique structure of this compound, particularly its methano bridge, distinguishes it from other naphthofuran derivatives and contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
25142-14-7 |
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Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
11-oxatetracyclo[6.5.1.01,6.09,13]tetradeca-2,4,6,9(13)-tetraene-10,12-dione |
InChI |
InChI=1S/C13H8O3/c14-11-9-7-5-8-3-1-2-4-13(8,6-7)10(9)12(15)16-11/h1-5,7H,6H2 |
InChI Key |
QZGWVZZCHKIKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C3C1(C=CC=C3)C4=C2C(=O)OC4=O |
Origin of Product |
United States |
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